molecular formula C10H14ClN3O2S B8076304 3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

Cat. No.: B8076304
M. Wt: 275.76 g/mol
InChI Key: ZJUOEJMVYZQKNW-UHFFFAOYSA-N
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Description

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a benzothiadiazine derivative characterized by a fused benzo ring system, a 1,2,4-thiadiazine 1,1-dioxide core, and a 3-(1-(methylamino)ethyl) substituent. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)16(14,15)13-10;/h3-7,11H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOEJMVYZQKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous CH₂Cl₂ (50 mL per 10 mmol substrate).

  • Temperature : 0–5°C during reagent addition, followed by stirring at room temperature.

  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.

  • Workup : Precipitation via cold water addition and recrystallization from hexane.

Yield : 72–77% for analogous amidines.

Cyclization: Formation of the 1,2,4-Thiadiazine 1,1-Dioxide Core

The amidine intermediate undergoes AlCl₃-catalyzed heterocyclization to form the bicyclic structure. This step exploits the proximity of the sulfonyl chloride and olefin groups for regioselective ring closure.

Optimized Cyclization Protocol

  • Catalyst : Anhydrous AlCl₃ (1 equivalent).

  • Solvent : CH₂Cl₂ (50 mL per 7.4 mmol amidine).

  • Duration : 24 hours at room temperature.

  • Workup : Methanol dissolution followed by HCl washing to remove residual AlCl₃.

Key Structural Validation :

  • X-ray Crystallography : Confirmed C=N bond lengths (1.289–1.299 Å) and delocalization in the N=C(CCl₃)-N system.

  • ¹H-NMR : Characteristic singlet at δ 3.68 ppm for methyl groups adjacent to the thiadiazine ring.

One-Pot Synthesis Approach

To improve efficiency, the condensation and cyclization steps are combined into a single reaction vessel:

Procedure

  • Reagent Addition : Sequential addition of 1a , 2a , and Et₃N in CH₂Cl₂ at 0–5°C.

  • Catalyst Introduction : AlCl₃ added directly to the reaction mixture post-condensation.

  • Isolation : Precipitation with water and purification via methanol/water recrystallization.

Advantages :

  • Eliminates intermediate amidine isolation.

  • Maintains yields comparable to stepwise synthesis (72% for 4a ).

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to enhance solubility and stability.

Salt Generation Protocol

  • Acid Treatment : Stirring the thiadiazine derivative in methanolic HCl.

  • Precipitation : Dilution with water to isolate the hydrochloride salt.

  • Drying : Air-drying or lyophilization for hygroscopic products.

Characterization :

  • IR Spectroscopy : Strong absorption bands at 1340 cm⁻¹ (S=O) and 1150 cm⁻¹ (N-H).

  • LCMS : Molecular ion peak at m/z 275.76 [M+H]⁺.

Comparative Analysis of Synthetic Routes

ParameterStepwise SynthesisOne-Pot Synthesis
Total Yield 77%72%
Reaction Time 48 hours24 hours
Purity (HPLC) >98%>95%
Scalability ModerateHigh

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the C=N bond necessitate strict temperature control during condensation.

  • Catalyst Removal : Residual AlCl₃ may complicate purification; HCl washing proves effective.

  • Salt Hydroscopicity : Lyophilization recommended for long-term storage .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazines exhibit promising anticancer properties. A review of various 1,3,4-thiadiazole derivatives suggests that they can act as potential anticancer agents by inducing apoptosis in cancer cells. For instance, compounds derived from 2,3-dihydroxybenzoic acid showed significant antiproliferative activity against human cancer cell lines such as A549 and HeLa .

Antimicrobial Properties

Thiadiazine derivatives have also been evaluated for their antimicrobial activities. A study focused on the synthesis of novel thiadiazole compounds demonstrated their effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

KAT Inhibition

The compound is noted for its role as an inhibitor of KAT (lysine acetyltransferases) enzymes in the MYST family. These enzymes are involved in histone modification and gene regulation. Inhibiting KATs can have implications in cancer therapy and other diseases related to epigenetic modifications .

Case Studies

Study Focus Findings
Chhajed et al. (2014)Anticancer ActivitySynthesis of thiadiazole derivatives showed significant cytotoxic effects on cancer cell lines A549 and HL-60.
Jakovljević et al. (2017)Antioxidant and Antiproliferative ActivitiesCompounds synthesized from phenolic acids exhibited strong antiproliferative effects without toxicity to normal cells .
Mahapatra et al. (2024)Anti-inflammatory ActivityThiadiazole hybrids demonstrated notable edema-reducing activity in animal models through interaction with COX and LOX enzymes .

Mechanism of Action

The mechanism of action of 3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride involves its interaction with ATP-sensitive potassium channels, leading to the modulation of potassium ion flow across cell membranes. This activity can result in various physiological effects, including vasodilation and insulin release inhibition . Additionally, the compound has been shown to inhibit certain enzymes, such as xanthine oxidase and aldose reductase, which are involved in oxidative stress and diabetic complications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzothiadiazine vs. Thienothiadiazine Dioxides
  • Target Compound : Features a benzo-fused thiadiazine dioxide core.
  • Thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxides: Replace the benzo ring with a thiophene ring (e.g., compounds 26 and 28 in ). These isosteric analogs retain the thiadiazine dioxide core but exhibit altered electronic properties due to sulfur's electronegativity. For instance, 6-chloro-4-ethyl-thieno[2,3-e]-thiadiazine dioxide (24) demonstrated potent AMPA receptor modulation and cognitive enhancement at 0.3 mg/kg orally, suggesting thiophene rings may improve bioavailability or target engagement .
Pyridothiadiazine Dioxides
  • 3-(Pyridin-2-yl)-2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide (6) : Substitutes the 3-position with a pyridinyl group. Synthesized via cyclization of sulfonamides with DBU, this compound showed moderate anticancer activity against renal and lung cancer cell lines .

Substituent Effects at the 3-Position

Methylaminoethyl Group (Target Compound)
  • Similar substituents in pyridothiadiazines (e.g., 3-(3,3-dimethyl-2-butylamino) analogs) showed KATP channel-opening activity, suggesting this group's role in tissue selectivity .
Halogen and Alkyl Substituents
  • 7-Chloro-3-methyl-2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide : A chloro and methyl substituent at positions 7 and 3, respectively, is a reference AMPA receptor modulator. The methyl group may stabilize the tautomeric 4H-form critical for activity .
  • Fluorine-Substituted Analogs : Introduction of fluorine at the 7-position in benzo[e]thiadiazine dioxides generally reduced PI3Kδ inhibitory activity, highlighting substituent sensitivity .

Key Research Findings

Role of the Thiadiazine Core : The 1,2,4-thiadiazine 1,1-dioxide scaffold is critical for hydrogen bonding with target proteins. Replacement with dithiazine (e.g., 1,4,2-dithiazine) abolished KATP activity but introduced calcium channel-blocking effects, underscoring the core's importance .

Impact of Substituents: Methylaminoethyl Group: Likely enhances solubility and target engagement via protonation at physiological pH. Thiophene vs. Benzene Rings: Thieno analogs showed superior in vivo efficacy (e.g., compound 24), suggesting improved pharmacokinetics .

Tautomerism : Crystallographic data confirm the 4H-tautomer predominates in pyrido-thiadiazines, stabilizing interactions with ion channels .

Biological Activity

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a compound belonging to the class of thiadiazines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H14ClN3O2S
  • Molecular Weight : 275.75 g/mol
  • Purity : 95.0% .

Biological Activity Overview

Thiadiazine derivatives are known for their wide range of biological activities, including:

  • Antioxidant Activity : Some thiadiazine derivatives exhibit antioxidant properties comparable to ascorbic acid. They have been tested for DPPH scavenging and iron chelating activities, showing promising results in various assays .
  • Antimicrobial Effects : Studies indicate that thiadiazines can possess antifungal activity against several mycotoxicogenic fungi such as Aspergillus flavus and Fusarium graminearum. This suggests potential applications in treating fungal infections .
  • Neuropharmacological Effects : Thiadiazines have been reported to exhibit sedative, antianxiety, and anticonvulsant properties. Their ability to modulate neurotransmitter systems may contribute to these effects .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes such as carbonic anhydrase, which is crucial in various physiological processes .
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors or ion channels, influencing neuronal excitability and synaptic transmission .

Research Findings and Case Studies

A number of studies have explored the biological activity of thiadiazine derivatives:

StudyFindings
Mahapatra et al. (2020)Investigated anti-inflammatory activity; found that certain thiadiazole derivatives significantly reduced edema in animal models .
Niu et al. (2019)Synthesized aminothiadiazole derivatives and assessed their anticancer activity against breast and prostate cancer cell lines; some compounds showed promising cytotoxic effects .
Bose et al. (2014)Reported on the synthesis of various thiadiazines with significant antioxidant and antifungal activities .

Q & A

Q. What safety protocols mitigate risks during synthesis and handling of reactive intermediates?

  • Methodological Answer : Use fume hoods for volatile solvents (e.g., CHCl3_3). Personal protective equipment (PPE) prevents skin/eye contact with methyl iodide (alkylating agent). Emergency procedures include immediate rinsing (15+ minutes for eyes) and medical consultation for inhalation exposure .

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